Enhanced Lipophilicity (LogP 0.06) vs. Parent 2,6-Diazabicyclo[3.2.1]octane Core (XLogP -0.2) Dictates Membrane Permeability
The target compound exhibits a calculated LogP of 0.06, which is substantially higher than the XLogP of -0.2 reported for the unsubstituted 2,6-diazabicyclo[3.2.1]octane core [1][2]. This difference of +0.26 log units corresponds to a theoretical ~1.8-fold increase in octanol-water partition coefficient, suggesting improved passive membrane permeability and potentially altered tissue distribution in biological assays.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | LogP = 0.06 |
| Comparator Or Baseline | 2,6-Diazabicyclo[3.2.1]octane (CAS 133474-47-2): XLogP = -0.2 |
| Quantified Difference | ΔLogP = +0.26 (~1.8-fold increase in partition coefficient) |
| Conditions | In silico prediction (ChemSpace) vs. reported XLogP (Chem960) |
Why This Matters
Increased lipophilicity can directly affect cellular uptake and bioavailability in cell-based assays, making this scaffold more suitable for phenotypic screening programs where membrane penetration is a limiting factor.
- [1] ChemSpace. tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate. Catalog No. CSSB00000724572. Available at: https://chem-space.com/CSSB00000724572-F96703. View Source
- [2] Chem960. 2,6-Diazabicyclo[3.2.1]octane (CAS 133474-47-2). Available at: https://m.chem960.com/mip/133474-47-2/. View Source
